
Spectroscopic Profile of (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic Acid: A Technical

Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(S)-(+)-5-Oxo-2-

tetrahydrofurancarboxylic acid

Cat. No.: B118038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral building block of significant interest

in organic synthesis and drug development. This document details the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental

protocols utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

9.12-9.55 m 1H -COOH

5.09 m 1H H-2

2.44-2.65 m 3H H-3, H-4

2.27-2.41 m 1H H-3

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

177.0 C-5 (Lactone C=O)

173.1 C-1 (Carboxylic Acid C=O)

78.5 C-2

29.2 C-4

25.4 C-3

Solvent: CDCl₃ (Predicted)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3500-2500 Broad O-H stretch (Carboxylic Acid)

1770 Strong C=O stretch (Lactone)

1720 Strong C=O stretch (Carboxylic Acid)

1215 Strong C-O stretch (Lactone)

Sample Preparation: KBr Pellet
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Mass Spectrometry (MS)
m/z Ion Method

130.9 [M+H]⁺ ESI (cation mode)[1]

85 [M-COOH]⁺ GC-MS

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid was prepared by dissolving

approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The

spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a

thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry was performed by dissolving the sample in a

suitable solvent, such as methanol, and infusing it into the ESI source. The analysis was

conducted in positive ion mode. For Gas Chromatography-Mass Spectrometry (GC-MS), the

compound was first vaporized and then separated on a GC column before being introduced

into the mass spectrometer for ionization and detection.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b118038#s-5-oxo-2-
tetrahydrofurancarboxylic-acid-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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